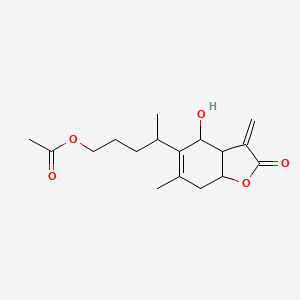

1-O-Acetyl britannilactone

Descripción general

Descripción

1-O-Acetyl britannilactone is a natural product found in Inula japonica with data available.

Aplicaciones Científicas De Investigación

Inhibitory Effects on Nitric Oxide Production

1-O-acetyl britannilactone, isolated from Inula britannica L., exhibits significant inhibitory effects on nitric oxide production. It has demonstrated a more potent activity than the positive control in inhibiting inducible nitric oxide synthase (iNOS), with an IC50 value of 22.1 μM (K. Je et al., 2004).

Modulation of NF-kappaB Activation

Research indicates that acetylbritannilactone analogues, such as 1-O-acetylbritannilactone, play a role in modulating NF-kappaB activation. These compounds have shown effectiveness in suppressing the nuclear translocation of NF-kappaB p65, suggesting potential anti-inflammatory applications (Yueping Liu et al., 2009).

Protective Effects in Liver Cell Injury

1-O-Acetylbritannilactone has shown protective effects against alcohol-induced liver cell injury. It aids in decreasing oxidative damage by modulating levels of reactive oxygen species and antioxidative enzymes, such as catalase and glutathione peroxidase, in liver cells. Additionally, it influences apoptosis and inflammation through the ROS/Akt/NF-κB signaling pathway (Lishuang Xie et al., 2022).

Anti-Melanogenic Activity

1-O-acetylbritannilactone exhibits anti-melanogenic activity, particularly in inhibiting melanin synthesis in melanoma cells. This compound has been found to reduce melanin production in a dose-dependent manner and affects tyrosinase activity, potentially making it a candidate for skin-lightening agents (Soo-Jin Choo et al., 2014).

Effects on Vascular Endothelial Cells

Studies have demonstrated that 1-O-acetylbritannilactone affects vascular endothelial growth factor (VEGF) signaling and angiogenesis in endothelial cells. It promotes VEGF-induced cell proliferation and migration, suggesting potential therapeutic applications in cardiovascular diseases (Jingshan Zhao et al., 2016).

Anti-Proliferative Activities in Cancer Cell Lines

1-O-acetylbritannilactone has shown anti-proliferative effects on various cancer cell lines, including human leukemia and lung adenocarcinoma cells. Its combination with chemotherapeutic agents like gemcitabine indicates enhanced efficacy in inducing apoptosis and inhibiting cell growth in cancer cells (Bingzhe Wang et al., 2016).

Propiedades

IUPAC Name |

4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFZFLZBUSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

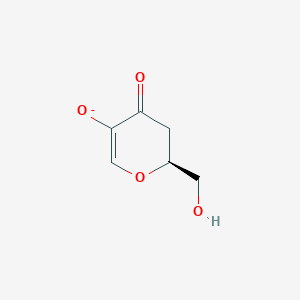

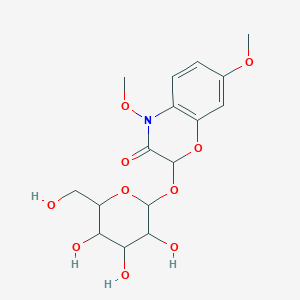

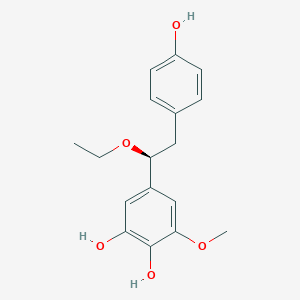

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)

![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263275.png)

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)

![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263289.png)

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)